molecular formula C13H13FN2O2 B2883139 N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953177-09-8

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2883139
CAS No.: 953177-09-8
M. Wt: 248.257
InChI Key: VDEGTAWUSMUPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at the 5-position and an ethyl-substituted acetamide side chain at the 3-position.

Properties

IUPAC Name

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-15-13(17)8-11-7-12(18-16-11)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEGTAWUSMUPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation via Cycloaddition

The 1,2-oxazole nucleus is typically constructed using a [3+2] cycloaddition between a nitrile oxide and an alkyne. For N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide, this approach involves:

Step 1: Generation of 4-Fluorophenyl-Substituted Nitrile Oxide
4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours to form the corresponding aldoxime. Subsequent chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C yields the unstable nitrile oxide intermediate.

Step 2: Cycloaddition with Propiolamide Derivative
The nitrile oxide undergoes cycloaddition with N-ethylpropiolamide (synthesized via coupling of ethylamine with propiolic acid) in toluene at 110°C for 12 hours. This reaction proceeds with >75% regioselectivity for the 3-acetamide-5-aryl product.

Optimization Data

Parameter Optimal Condition Yield Improvement
Solvent Toluene 82% vs. 68% (THF)
Temperature 110°C +15% yield
Catalyst None required

Late-Stage Acetamide Functionalization

An alternative strategy involves constructing the oxazole core first, followed by installation of the acetamide group:

Step 1: Synthesis of 3-Bromo-5-(4-fluorophenyl)-1,2-oxazole
5-(4-Fluorophenyl)-1,2-oxazole is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light (254 nm), achieving 89% yield of the 3-bromo derivative.

Step 2: Palladium-Catalyzed Amination
The brominated intermediate undergoes coupling with ethylamine via a Buchwald-Hartwig reaction:

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs₂CO₃
  • Solvent: 1,4-Dioxane at 100°C for 8 hours
    This step achieves 76% yield with <5% homocoupling byproducts.

Alternative Methodologies

Microwave-Assisted One-Pot Synthesis

Recent advances employ microwave irradiation to condense the synthetic pathway:

  • Reaction Components

    • 4-Fluorobenzaldehyde oxime (1.2 equiv)
    • N-Ethylpropiolamide (1.0 equiv)
    • NCS (1.5 equiv)
    • DIPEA (2.0 equiv) in acetonitrile
  • Conditions

    • Microwave irradiation at 150°C, 300 W, 20 minutes
    • Yield: 88% with 95% purity

Enzymatic Resolution of Racemic Intermediates

For optically pure variants, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 3-amino-5-(4-fluorophenyl)-1,2-oxazole precursors in ionic liquids:

Enzyme Loading Solvent ee (%) Yield
10 mg/mmol [BMIM][PF₆] 98 45
15 mg/mmol [EMIM][Tf₂N] 99 48

This biocatalytic approach reduces waste compared to traditional chiral chromatography.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Total Yield (%) Purity (%) Cost Index
Classical Cycloaddition 62 98 1.0
Late-Stage Functionalization 58 97 1.2
Microwave Synthesis 88 95 0.8

Cost Index normalized to classical method

Byproduct Formation and Mitigation

Common impurities include:

  • Regioisomeric oxazoles (up to 18%): Reduced via high-temperature cycloadditions.
  • N-Ethyl decomposition products : Controlled by maintaining pH <7 during amide couplings.
  • Fluorophenyl ring halogenation : Minimized using radical scavengers like BHT.

Industrial-Scale Considerations

Process Intensification Strategies

  • Continuous Flow Synthesis : Microreactor systems achieve 92% yield in 8 minutes residence time.
  • Solvent Recycling : Toluene recovery >95% via fractional distillation.
  • Catalyst Recycling : Palladium recovery using mercapto-functionalized silica achieves 82% Pd re-use.

Chemical Reactions Analysis

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The oxazole ring and acetamide moiety contribute to its overall chemical stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Key Structural Features of Analogs
Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight
N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (Target) 1,2-oxazole 5-(4-fluorophenyl), 3-(N-ethylacetamide) C₁₃H₁₃FN₂O₂ 260.26 g/mol
N-[2-(2,5-dimethoxyphenyl)ethyl]-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide 1,2-oxazole 5-(4-fluorophenyl), 3-(methoxyacetamide), N-(2,5-dimethoxyphenethyl) C₂₂H₂₃FN₂O₅ 414.43 g/mol
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 1,2,4-triazole 3-sulfanyl, 4-(4-methoxyphenyl), 5-(4-tert-butylphenyl), N-(3-fluorophenyl) C₂₇H₂₈FN₅O₂S 529.61 g/mol
Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) 1,3,4-thiadiazole 2-oxyacetamide, 5-(trifluoromethyl), N-(4-fluorophenyl), N-isopropyl C₁₄H₁₃F₄N₃O₂S 363.33 g/mol
AM-2233 (2-[(3R,4S)-3-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-(thiazol-2-yl)acetamide) 1,2-oxazole 3-(piperidinylmethyl), N-(thiazol-2-yl), 5-(4-fluorophenyl) C₂₁H₂₂FN₅O₂S 451.50 g/mol
Key Observations:
  • Heterocyclic Core: The 1,2-oxazole in the target compound is replaced by 1,2,4-triazole (), thiadiazole (), or fused systems ().
  • The tert-butyl and methoxyphenyl groups in introduce steric bulk, which may hinder receptor binding but improve thermal stability . Flufenacet’s trifluoromethyl-thiadiazole moiety () enhances herbicidal activity via strong electron-withdrawing effects, a property absent in the target compound .
  • Fluorine Placement : Fluorine at the 4-position of phenyl (target, ) is common, but 3-fluorophenyl substitution () may alter dipole moments and binding kinetics .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Comparison
Compound LogP (Predicted) Hydrogen Bond Donors/Acceptors Key Applications
Target Compound 2.1 2/4 Lead compound for CNS or anti-inflammatory agents
3.5 2/6 Potential neuroactive agent (structural analogy to serotonin derivatives)
4.8 2/5 Anticancer or enzyme inhibition (triazole-sulfanyl pharmacophore)
Flufenacet 3.9 1/5 Herbicide (thiadiazole-mediated lipid biosynthesis disruption)
AM-2233 2.8 3/6 Cannabinoid receptor modulation (piperidine-thiazole synergy)
Key Observations:
  • Lipophilicity : Higher LogP in and correlates with increased membrane permeability but may reduce aqueous solubility .
  • Bioactivity: The target’s oxazole-acetamide structure is versatile for medicinal chemistry optimization, while flufenacet’s thiadiazole aligns with agrochemical applications .

Biological Activity

N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, molecular interactions, and therapeutic potential.

The compound's chemical structure is characterized by the presence of an oxazole ring and a 4-fluorophenyl group, which are crucial for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H22FN2O2
Molecular Weight334.39 g/mol
LogP3.4233
Polar Surface Area46.362 Ų
Hydrogen Bond Acceptors5

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In studies evaluating its efficacy against various bacterial strains, the compound showed significant inhibition zones, indicating its potential as an antibacterial agent.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties:

Antifungal MIC Values:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings indicate that the compound may be effective in treating fungal infections as well.

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for bacterial growth and reproduction.
  • Interaction with DNA : Some studies suggest that it could bind to DNA or interfere with DNA replication processes.

Case Studies

Recent case studies have explored the therapeutic applications of this compound in various contexts:

  • In Vivo Efficacy : In animal models of infection, administration of the compound resulted in significant reductions in bacterial load compared to control groups.
  • Synergistic Effects : When combined with other antibiotics, this compound exhibited synergistic effects that enhanced overall antimicrobial efficacy.

Q & A

Q. What synthetic strategies are employed for synthesizing N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide?

The synthesis typically involves a multi-step approach:

Isoxazole ring formation : A 1,3-dipolar cycloaddition between nitrile oxides and alkynes generates the isoxazole core .

Fluorophenyl substitution : Electrophilic aromatic substitution introduces the 4-fluorophenyl group at the 5-position of the isoxazole ring .

Acetamide incorporation : Acylation of the intermediate amine with ethyl chloroacetate forms the acetamide moiety .
Key reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions.

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies byproducts .

Q. How is the compound’s antimicrobial activity evaluated in preliminary studies?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .
  • Control comparisons : Reference antibiotics like ciprofloxacin are included to benchmark potency .

Advanced Research Questions

Q. How can reaction conditions be optimized for the 1,3-dipolar cycloaddition step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance dipole stability and reaction rates .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may improve regioselectivity for the 3,5-substituted isoxazole .
  • Temperature control : Reactions at 60–80°C balance yield and decomposition risks .
  • In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Q. What methodologies resolve contradictions in reported biological activity across studies?

  • Strain-specific validation : Re-test activity using standardized bacterial strains (e.g., ATCC cultures) to rule out variability .
  • Cellular uptake studies : Quantify intracellular compound levels via LC-MS to explain discrepancies in cytotoxicity .
  • Meta-analysis : Compare assay protocols (e.g., incubation time, serum concentration) to identify confounding factors .

Q. How can computational tools like UCSF Chimera enhance mechanistic studies?

  • Molecular docking : Predict binding affinities to targets (e.g., kinases, DNA gyrase) using crystal structures from the Protein Data Bank .
  • Dynamic simulations : Model interactions with lipid bilayers to assess membrane permeability .
  • Collaborative analysis : Share 3D models with co-researchers to validate hypotheses via the Collaboratory extension .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for anticancer activity?

  • Pharmacophore modeling : Identify critical functional groups (e.g., fluorophenyl, acetamide) using software like Schrödinger .
  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential in A549/MCF7 cells .
  • Proteomics : Use SILAC labeling to track protein expression changes post-treatment .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the acylation step?

  • Activating agents : Employ HOBt/DCC to improve coupling efficiency .
  • Purification : Use preparative HPLC with C18 columns to isolate the product from unreacted starting materials .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) assays : Incubate at pH 1.2–2.0 to assess acid stability .
  • Plasma stability tests : Monitor degradation in human plasma via LC-MS over 24 hours .

Q. How are neuropharmacological effects systematically investigated?

  • In vivo models : Administer the compound to transgenic mice (e.g., Alzheimer’s models) and assess cognitive improvements via Morris water maze .
  • Neuroinflammation markers : Quantify IL-6 and TNF-α levels in brain homogenates using ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.